molecular formula C7H17ClN2 B3079184 (S)-N,N-dimethylpiperidin-3-amine hydrochloride CAS No. 1061682-82-3

(S)-N,N-dimethylpiperidin-3-amine hydrochloride

Cat. No.: B3079184
CAS No.: 1061682-82-3
M. Wt: 164.67
InChI Key: XZZOSNWJJWJGDL-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N,N-dimethylpiperidin-3-amine hydrochloride is a chiral amine compound that has gained attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N-dimethylpiperidin-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-piperidine-3-amine.

    Methylation: The amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions to form (S)-N,N-dimethylpiperidin-3-amine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(S)-N,N-dimethylpiperidin-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of (S)-N,N-dimethylpiperidin-3-amine.

    Reduction: (S)-piperidine-3-amine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-N,N-dimethylpiperidin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-N,N-dimethylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of neurotransmitter levels or inhibition of specific enzymatic activities.

Comparison with Similar Compounds

(S)-N,N-dimethylpiperidin-3-amine hydrochloride can be compared with other similar compounds, such as:

    ®-N,N-dimethylpiperidin-3-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    N,N-dimethylpiperidine: A non-chiral analog that lacks the specific stereochemistry of the (S)-enantiomer.

    N-methylpiperidine: A related compound with a single methyl group, which may have different reactivity and applications.

The uniqueness of this compound lies in its chiral nature, which imparts specific biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(3S)-N,N-dimethylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZOSNWJJWJGDL-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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